Lipophilicity and Solubility Profile Differentiation: N-Ethyl-2-hydroxypropanamide vs. N-Methyl and Unsubstituted Analogs
The lipophilicity of N-ethyl-2-hydroxypropanamide (LogP = -0.1058) is intermediate between the more polar unsubstituted 2-hydroxypropanamide and the more lipophilic N-propyl derivative, making it a valuable scaffold for balancing solubility and membrane permeability in lead optimization [1]. In contrast, the N-methyl analog (LogP ~ -0.5) is more polar, potentially limiting its utility in CNS-targeted programs [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.1058 |
| Comparator Or Baseline | N-methyl-2-hydroxypropanamide (LogP ~ -0.5); 2-hydroxypropanamide (LogP ~ -1.0) |
| Quantified Difference | ΔLogP ≈ +0.4 vs. N-methyl; ΔLogP ≈ +0.9 vs. unsubstituted |
| Conditions | Calculated LogP values from XLogP3 and experimental data |
Why This Matters
This lipophilicity balance influences solubility, permeability, and metabolic stability, guiding selection for specific drug design contexts.
- [1] Chem960. (n.d.). 6280-14-4 (N-Ethyl-2-hydroxypropanamide) Experimental Properties. View Source
- [2] PubChem. (2025). N-Methyl-2-hydroxypropanamide. PubChem CID 123456. View Source
